tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide insights into the compound’s electronic environment:
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
- δ 28.1 ppm (tert-butyl methyl carbons).
- δ 80.5 ppm (quaternary carbon of Boc group).
- δ 155.2 ppm (carbonyl carbon of carboxylate).
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 228.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include loss of the tert-butyl group (-57 Da) and subsequent decomposition of the bicyclic core.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction confirms the compound’s three-dimensional geometry. Key findings include:
- Bicyclic ring puckering : The bicyclo[3.2.1]octane adopts a chair-boat conformation, minimizing steric strain.
- Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with the carboxylate oxygen (O···O distance: 2.7 Å).
- Boc group orientation : The tert-butyl moiety occupies an equatorial position relative to the nitrogen, stabilizing the structure via steric shielding.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å |
| Torsion angles | N-C-O-C: 120° |
Stereochemical Features and Chiral Centers
The compound exhibits two chiral centers at positions 3 and 5 of the bicyclo[3.2.1]octane system, conferring stereoisomerism. Absolute configuration is determined as (3R,5S) via circular dichroism and X-ray anomalous scattering. The Boc group’s bulkiness imposes axial chirality, further complicating the stereochemical landscape.
| Chiral Center | Configuration | Stereochemical Impact |
|---|---|---|
| C3 | R | Dictates hydroxyl group orientation. |
| C5 | S | Influences nitrogen lone pair accessibility. |
Properties
IUPAC Name |
tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQWTUFQGNHJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation reactions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 6-Azabicyclo[3.2.1]octane Derivatives
Key Differences and Implications
Functional Group Variations
- 3-Oxo vs. 3-Hydroxy : The oxo derivative (CAS 359779-74-1) is a ketone, enabling reductions to alcohols or condensations, while a hypothetical 3-hydroxy variant would offer hydrogen-bonding capacity for chiral resolution .
- Amino vs. Formyl: The 2-amino analog (CAS 1824508-58-8) is a primary amine, ideal for amide bond formation in peptidomimetics, whereas formyl derivatives (e.g., CAS 2193058-60-3) are electrophilic and used in nucleophilic additions or cross-couplings .
Structural Modifications
Biological Activity
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS No. 1824023-63-3) is a bicyclic compound notable for its unique structural features, including a tert-butyl ester group and a hydroxyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.31 g/mol
- IUPAC Name : this compound
- Purity : 95%
The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can affect its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups can engage in hydrogen bonding, influencing the activity of biological molecules .
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties:
- Case Study : In a study evaluating its efficacy against Gram-positive bacteria, the compound demonstrated notable inhibition against Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .
Neuroprotective Effects
Similar bicyclic compounds have shown neuroprotective effects, suggesting that this compound could be relevant in neurodegenerative disease research.
Analgesic Activity
There is growing interest in the analgesic properties of compounds within this structural class, which may provide insights into pain management therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Moderate antibacterial activity | Effective against E.coli |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Low neuroprotective activity | Limited efficacy in oxidative stress models |
Research Applications
This compound has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
- Biology : Investigated for its potential interactions with biological molecules.
- Medicine : Explored for its therapeutic properties and as a precursor for drug development.
Q & A
Q. Advanced
- Method validation : Perform spike recovery tests with a certified reference standard.
- Orthogonal techniques : Compare HPLC (UV detection) with GC-MS (for volatile impurities) or qNMR for absolute quantification.
- Moisture analysis : Karl Fischer titration to rule out hydrolysis during storage .
What strategies reduce byproducts during Boc protection?
Q. Advanced
- Temperature control : Maintain 0–5°C to minimize carbamate hydrolysis.
- Anhydrous conditions : Use molecular sieves (3Å) and degassed solvents.
- Stoichiometry : Optimize Boc anhydride:amine ratio (typically 1.2:1) with excess base (e.g., 2 eq. EtN).
- Workup : Acidic quench (1M HCl) to precipitate unreacted amine, followed by liquid-liquid extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
